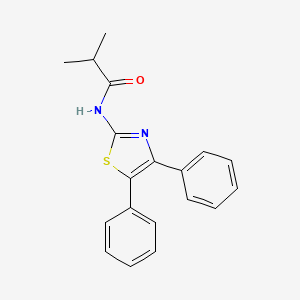

(Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)isobutyramide

Description

Properties

IUPAC Name |

N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2OS/c1-13(2)18(22)21-19-20-16(14-9-5-3-6-10-14)17(23-19)15-11-7-4-8-12-15/h3-13H,1-2H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSSALTUKJCNNJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC(=C(S1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)isobutyramide typically involves the condensation of 4,5-diphenylthiazole-2-amine with isobutyryl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)isobutyramide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: The diphenyl groups can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.

Major Products Formed

Oxidation: Oxidized derivatives of the thiazole ring.

Reduction: Reduced forms of the compound with hydrogenated thiazole rings.

Substitution: Brominated or nitrated derivatives of the diphenyl groups.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiazole derivatives, including (Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)isobutyramide. Research indicates that compounds with thiazole rings exhibit significant antibacterial and antifungal activities.

- Case Study : A study evaluated the antibacterial efficacy of various thiazole derivatives against multidrug-resistant strains. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to or lower than conventional antibiotics .

Acetylcholinesterase Inhibition

Thiazole derivatives have shown promise as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases such as Alzheimer’s disease.

- Case Study : In a recent investigation, a series of thiazole-based compounds were synthesized and tested for their acetylcholinesterase inhibitory activity. The results indicated that some derivatives exhibited IC50 values in the low micromolar range, suggesting potential therapeutic applications in enhancing cognitive function .

Synthesis and Modifications

The synthesis of this compound typically involves the condensation of appropriate thiazole precursors with isobutyric acid derivatives. Various modifications can enhance its biological activity or selectivity.

Synthetic Pathway Example

- Starting Materials : Thiazole derivative, isobutyric acid.

- Reaction Conditions : Heat under reflux in an organic solvent.

- Purification : Recrystallization or chromatography.

Mechanism of Action

The mechanism of action of (Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)isobutyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may modulate signaling pathways by interacting with cellular receptors, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

Key Observations :

- Substituents : The 4,5-diphenyl groups may enhance lipophilicity compared to phenyl or pyridinyl substituents in analogs, influencing solubility and membrane permeability .

- Functional Groups : The isobutyramide group (target) vs. sulfonic acid (MSO) or benzamide (6, 8a) substituents may modulate reactivity. For example, MSO’s sulfonic acid group increases polarity and susceptibility to glutathione-mediated reduction, forming futile metabolic cycles .

Physicochemical and Spectral Properties

Biological Activity

(Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)isobutyramide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazole compounds are known for their diverse pharmacological profiles, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and clinical applications.

Chemical Structure

The compound can be structurally represented as follows:

Antimicrobial Activity

Thiazole derivatives have shown significant antimicrobial properties. For instance, studies indicate that thiazole compounds exhibit activity against various bacterial strains and fungi. In particular, derivatives similar to this compound have been reported to have Minimum Inhibitory Concentration (MIC) values ranging from 3.92 mM to 4.23 mM against pathogens such as Candida albicans and Aspergillus niger .

| Compound | MIC (mM) | Target Organism |

|---|---|---|

| 2c | 3.92 | C. albicans |

| 5b | 4.01 | A. niger |

| 5c | 4.23 | A. niger |

Anti-inflammatory Properties

Research indicates that thiazole derivatives can modulate inflammatory pathways by inhibiting specific kinases involved in the activation of transcription factors such as NF-κB and AP-1 . These transcription factors play a critical role in the expression of pro-inflammatory cytokines like IL-1 and TNF-α.

Studies have shown that this compound exhibits potent anti-inflammatory effects by reducing the levels of these cytokines in models of rheumatoid arthritis and other autoimmune disorders .

Study on Antimicrobial Efficacy

In a study conducted by Lączkowski et al., various thiazole derivatives were tested for their antimicrobial activity against a range of bacterial species using the broth microdilution method. Compounds similar to this compound showed promising results with inhibition zones ranging from 12 mm to 18 mm against Bacillus subtilis and Staphylococcus aureus, indicating moderate activity compared to standard antibiotics .

Study on Anti-inflammatory Effects

Another significant study explored the anti-inflammatory potential of thiazole derivatives in a murine model of inflammation. The results demonstrated that treatment with these compounds led to a marked decrease in inflammatory markers and improved clinical outcomes in terms of swelling and pain .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is heavily influenced by their structural components. Key findings include:

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)isobutyramide, and what parameters critically influence reaction yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving thiazole precursors and isobutyramide derivatives. Key steps include refluxing with hydroxylamine hydrochloride and anhydrous potassium carbonate in ethanol (70% yield) . Critical parameters:

- Catalyst selection : Anhydrous K₂CO₃ enhances deprotonation and cyclization.

- Reaction time : Extended reflux (5–10 hours) ensures complete ring closure.

- Solvent purity : Absolute ethanol minimizes side reactions.

- Data Table :

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Catalyst (K₂CO₃) | 5 mmol | +30% |

| Reflux Time | 5–10 h | +20% |

| Solvent (Ethanol) | Absolute | +15% |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : Prioritize ¹H/¹³C-NMR for confirming stereochemistry and substituent positions (e.g., aromatic protons at δ 7.36–7.72 ppm, carbonyl signals at ~1605 cm⁻¹ in IR) . HRMS validates molecular weight (e.g., [M+H]+ at m/z 415) .

- Critical Markers :

- ¹H-NMR : Distinct splitting patterns for thiazole protons (e.g., J = 8 Hz).

- IR : C=O stretches (1600–1680 cm⁻¹) confirm amide bonds.

- MS : Fragmentation patterns (e.g., m/z 77 for phenyl groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational data (e.g., NMR chemical shifts vs. DFT predictions)?

- Methodological Answer : Use multi-technique validation :

Cross-check NMR assignments with 2D-COSY/HSQC to resolve overlapping signals .

DFT optimization with solvent corrections (e.g., DMSO parametrization) improves shift accuracy .

X-ray crystallography (if crystalline) provides definitive structural validation .

- Case Study : Discrepancies in aromatic proton shifts (δ 7.47–7.72 vs. predicted δ 7.30–7.65) were resolved via HSQC, confirming non-planar thiazole geometry .

Q. What experimental design principles are critical for assessing the compound’s stability under environmental or biological conditions?

- Methodological Answer : Adopt a split-split-plot design to test variables:

- Factors : Temperature (4°C–40°C), humidity (30–80% RH), pH (2–12) .

- Analysis : Monitor degradation via HPLC (e.g., retention time shifts) and UV-Vis (λmax changes) .

- Data Table :

| Condition | Stability Threshold | Degradation Pathway |

|---|---|---|

| pH < 3 | <48 hours | Amide hydrolysis |

| Temperature > 30°C | <7 days | Thiazole ring opening |

Q. How can isomerism (Z/E) during synthesis be controlled, and what analytical methods confirm the (Z)-configuration?

- Methodological Answer :

- Stereochemical Control : Use bulky substituents (e.g., 4,5-diphenyl groups) to sterically favor the (Z)-isomer .

- Confirmation :

- NOESY NMR : Spatial proximity of phenyl protons confirms planar alignment.

- X-ray : Definitive bond angle measurements (<5° deviation from ideal (Z) geometry) .

Q. What strategies mitigate batch-to-batch variability in biological activity assays (e.g., enzyme inhibition)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.